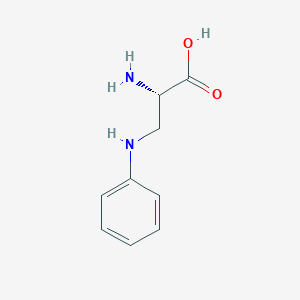

3-Anilinoalanine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-anilinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(12)13)6-11-7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZOBKHLQBRIJP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932636 | |

| Record name | 3-Anilinoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145545-23-9 | |

| Record name | 3-(Phenylamino)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145545239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Anilinoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-AMINO-3-(PHENYLAMINO)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD4JN22JPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Anilinoalanine

Stereoselective Synthesis Approaches for 3-Anilino-L-alanine

The creation of enantiomerically pure β-amino acids like 3-anilino-L-alanine is a critical challenge in synthetic chemistry, often addressed through asymmetric synthesis. libretexts.org These methods aim to control the stereochemical outcome of the reaction, yielding the desired L-enantiomer with high purity.

One prominent strategy involves the use of chiral auxiliaries . unipd.itnih.gov A chiral auxiliary is a stereogenic group temporarily incorporated into an achiral substrate to direct the stereoselectivity of a subsequent reaction. unipd.it After the desired stereocenter is established, the auxiliary is removed. For the synthesis of α-amino acids, for instance, chiral N-acyl oxazolidinones have been effectively used to guide alkylation and aldol (B89426) reactions with high diastereoselectivity. nih.gov While not directly reported for 3-anilinoalanine in the provided context, this principle is a cornerstone of asymmetric synthesis and is applicable to the synthesis of β-amino acids.

Another key approach is the utilization of compounds from the "chiral pool" , which are abundant, inexpensive, and enantiomerically pure natural products. hilarispublisher.com L-serine, a readily available amino acid, serves as a versatile chiral starting material for the synthesis of other amino acids. ibchem.com Its derivatives can be transformed into optically pure N-protected α-amino acids through reactions with various nucleophiles. ibchem.com This method is directly relevant to the synthesis of 3-anilino-L-alanine.

Biocatalysis offers a green and highly selective alternative for synthesizing chiral amino acids. matanginicollege.ac.in Enzymes such as transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. nih.gov For example, ω-transaminase from Vibrio fluvialis JS17 has been used for the asymmetric synthesis of chiral amines. nih.gov While a direct enzymatic synthesis of this compound is not detailed in the provided results, the use of enzymes like aspartate ammonia (B1221849) lyases and methylaspartate ammonia lyases for the conjugate addition of amines to α,β-unsaturated acids represents a promising catalytic pathway for N-aryl-functionalized amino acids. matanginicollege.ac.in

The following table summarizes the general stereoselective approaches applicable to the synthesis of chiral amino acids.

| Approach | Description | Key Features |

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct the formation of a new stereocenter. | High diastereoselectivity, auxiliary is often recoverable. unipd.itnih.gov |

| Chiral Pool Synthesis | Utilizes enantiomerically pure natural products as starting materials. | Cost-effective, readily available starting materials (e.g., L-serine). hilarispublisher.comibchem.com |

| Enantioselective Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | High efficiency, small amount of catalyst needed. libretexts.org |

| Biocatalysis | Employs enzymes to carry out stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. matanginicollege.ac.innih.gov |

Exploration of Synthetic Pathways and Precursors in Chemical Synthesis

The synthesis of this compound can be achieved through several pathways, primarily involving the reaction of a suitable precursor with aniline (B41778). A common and direct precursor is a derivative of the amino acid serine.

A documented method involves the reaction of β-chloro-L-alanine with aniline . In one procedure, a mixture of β-chloro-L-alanine, aniline, and sodium bicarbonate in water is heated under microwave irradiation to yield 3-(N-phenylamino)alanine. nih.gov This reaction represents a nucleophilic substitution where the amino group of aniline displaces the chlorine atom of β-chloro-L-alanine.

Another related pathway starts from L-serine . L-serine can be converted to its methyl ester hydrochloride, which can then be reacted with thionyl chloride to produce 3-chloro-L-alanine methyl ester hydrochloride. libretexts.org This intermediate can subsequently react with aniline. A more direct approach involves heating L-serine and aniline together under basic conditions. byjus.com

The synthesis of β-phenylalanine derivatives, a class to which this compound belongs, has also been achieved through methods like the Knoevenagel/Rodionow-Johnson reaction, which involves the condensation of malonic acid with a benzaldehyde (B42025) derivative in the presence of ammonium (B1175870) acetate. hilarispublisher.com

The following table outlines the key precursors for the synthesis of this compound.

| Precursor | Co-reactant/Reagent | Reaction Type |

| β-chloro-L-alanine | Aniline, NaHCO₃ | Nucleophilic substitution nih.gov |

| L-serine | Aniline (heated under basic conditions) | Nucleophilic substitution byjus.com |

| L-serine methyl ester hydrochloride | Thionyl chloride (to form 3-chloro-L-alanine methyl ester hydrochloride), then aniline | Nucleophilic substitution libretexts.org |

| Anthranilic acid (as a precursor to aniline) | Serine (aniline is first formed from anthranilic acid) | In-situ aniline formation followed by nucleophilic substitution byjus.com |

Reaction Mechanisms of this compound and its Reactivity Profiles

The reactivity of this compound is dictated by the functional groups present in its structure: a primary amine, a secondary amine (the anilino group), and a carboxylic acid. These groups allow the molecule to participate in a variety of chemical transformations.

The nitrogen atoms in this compound, particularly the primary α-amino group and the secondary anilino nitrogen, possess lone pairs of electrons, making them nucleophilic . ucalgary.ca The α-amino group can react with electrophiles in a similar fashion to other amino acids. The anilino nitrogen's nucleophilicity is somewhat reduced due to the delocalization of its lone pair into the aromatic ring, a common characteristic of anilines. ucalgary.ca Nevertheless, it can still participate in nucleophilic reactions.

As a nucleophile, this compound can undergo reactions such as alkylation and acylation at its amino groups. For instance, the primary amino group can react with alkyl halides in a nucleophilic substitution reaction. ibchem.com

Conversely, the carboxylic acid group can be protonated and the α-carbon can act as an electrophilic center under certain conditions. The aniline ring is also susceptible to electrophilic aromatic substitution . byjus.com The -NH- group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially attack at the positions ortho and para to the amino group on the benzene (B151609) ring. byjus.com

Amino acids can undergo transformations mediated by free radicals. nih.gov Reactive oxygen species (ROS) can lead to the oxidation of amino acid side chains. nih.gov While specific radical reactions involving this compound are not detailed, general principles of free-radical chemistry of amino acids would apply. acs.org Radical reactions can be initiated by heat or light in the presence of a radical initiator like AIBN (Azobisisobutyronitrile). libretexts.org These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For amino acids, radical-mediated processes can lead to modifications such as hydroxylation of aromatic rings or oxidation of side chains. nih.gov

Catalysis plays a crucial role in the synthesis and transformation of this compound and its precursors. Catalytic hydrogenation is a common method for the reduction of functional groups. wikipedia.org For example, if a precursor to this compound contained a nitro group on the aromatic ring, it could be reduced to the amino group via catalytic hydrogenation using catalysts like Raney-Ni. google.com

Enzyme catalysis offers highly selective routes for the synthesis of chiral amino acids. nih.gov Lipases, for example, can be used in the amidation of anilines. mdpi.com Transaminases are another class of enzymes that are pivotal in the synthesis of chiral amines through reductive amination. researchgate.net The development of engineered enzymes has significantly improved the efficiency of synthesizing chiral amines on an industrial scale. researchgate.net

Advanced Analytical Methodologies for Detection and Characterization of 3 Anilinoalanine

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Techniques for Isomer Differentiation

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and versatile tool for the analysis of complex mixtures. mpi-bremen.demeasurlabs.com This combination allows for the physical separation of compounds by HPLC followed by their detection and identification based on their mass-to-charge ratio (m/z) by MS. mpi-bremen.de This is particularly valuable for distinguishing between isomers, which often exhibit similar chemical properties but can have different biological activities or impurity profiles. The successful identification of metabolites and related substances by HPLC-MS necessitates careful optimization of both the chromatographic separation and the mass spectrometric conditions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry, also known as MS/MS, is a highly specific technique used for the structural elucidation of molecules. labmanager.comwikipedia.org It involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.org In a typical MS/MS experiment, the first mass spectrometer (MS1) selects a precursor ion of a specific m/z. This ion is then fragmented, often through collision-induced dissociation (CID), and the resulting product ions are analyzed by a second mass spectrometer (MS2). wikipedia.orgunt.edu This fragmentation pattern provides a molecular fingerprint that is invaluable for identifying the structure of the parent molecule. labmanager.com

The ability of MS/MS to generate detailed structural information is crucial for differentiating between isomers that may not be separable by chromatography alone. nih.gov Different types of MS/MS instruments, such as triple quadrupole (TQ) and quadrupole time-of-flight (Q-TOF) systems, offer varying capabilities in terms of sensitivity, resolution, and mass accuracy, making them suitable for both targeted quantitative analysis and untargeted discovery workflows. labmanager.comshimadzu.com

Table 1: Common Tandem Mass Spectrometry Configurations

| MS/MS Configuration | Key Characteristics | Primary Applications |

| Triple Quadrupole (TQ) | Excellent for quantitative analysis, high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. shimadzu.com | Targeted quantification, routine analysis. shimadzu.com |

| Quadrupole Time-of-Flight (Q-TOF) | High mass resolution and accuracy, suitable for both qualitative and quantitative analysis. shimadzu.com | Identification of unknown compounds, proteomics, metabolomics. labmanager.comshimadzu.com |

| Ion Trap (IT) | Capable of performing multiple stages of fragmentation (MSn), providing detailed structural information. shimadzu.com | Qualitative analysis, structural elucidation. shimadzu.com |

Chromatographic Separation of Related Impurities and Analogues

The effective separation of 3-Anilinoalanine from its impurities and structural analogues is a critical step in its analysis. High-Performance Liquid Chromatography is the predominant technique used for this purpose. nih.gov The choice of the stationary phase, mobile phase composition, and other chromatographic parameters is crucial for achieving the desired resolution. waters.com

The development of a robust HPLC method often involves a systematic approach to screen different columns and mobile phase conditions to optimize the separation. waters.com For complex samples containing multiple impurities, a well-optimized method is essential to ensure that all components are adequately separated and can be accurately quantified. nih.govresearchgate.net In some cases, impurities can be identified by comparing their retention times and mass spectra with those of known standards or by using techniques like epimerization to confirm the identity of stereoisomers. nih.gov

Spectroscopic Approaches for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules, providing information about functional groups, connectivity, and three-dimensional arrangement. numberanalytics.comsciepub.com A combination of different spectroscopic methods is often employed to unambiguously determine the structure of a compound. numberanalytics.comsciepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular skeleton, identifying functional groups, and elucidating the stereochemistry of molecules. numberanalytics.comlongdom.org Techniques like two-dimensional NMR (2D-NMR), such as Correlation Spectroscopy (COSY), are particularly useful for establishing the connectivity of atoms within a molecule and for stereochemical analysis. longdom.org Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. sciepub.comresearchgate.net Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. sciepub.com

Table 2: Spectroscopic Techniques for Structural Analysis

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Molecular skeleton, atom connectivity, stereochemistry. numberanalytics.comlongdom.org |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. sciepub.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), structural fragments. nih.govsciepub.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores, information on electronic transitions. sciepub.com |

Chemometric Applications in this compound Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ijpsjournal.comanalyticon.eu In the context of this compound analysis, chemometrics can be applied to data obtained from spectroscopic and chromatographic instruments to enhance data interpretation and build predictive models. ijpsjournal.commdpi.com

Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are commonly used in chemometrics. ijpsjournal.comresearchgate.net PCA can be used for exploratory data analysis, to identify patterns and clustering in complex datasets. analyticon.eu PLS can be used to develop calibration models that correlate spectral data with specific properties of the sample, such as the concentration of this compound or its impurities. researchgate.net These approaches are particularly useful for analyzing data from techniques like Near-Infrared (NIR) spectroscopy, where spectral bands often overlap. analyticon.eu

Method Validation and Fitness for Purpose in this compound Analysis

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.eueuropa.eu This involves evaluating several performance characteristics to ensure the method is reliable, accurate, and precise. demarcheiso17025.comresearchgate.net The concept of "fitness for purpose" is central to method validation, meaning the method must be appropriate for the specific analytical problem it is intended to solve. designtechguide.comrsc.org

Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include: europa.eudemarcheiso17025.com

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. europa.eu

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A thorough validation study provides documented evidence that the analytical method is reliable for the analysis of this compound, ensuring the quality and consistency of the results. demarcheiso17025.comeurachem.org The evaluation of a method's fitness for purpose goes beyond just meeting predefined validation criteria; it involves a holistic assessment of whether the method's performance characteristics are adequate to meet the specific requirements of its application. fenwickelliott.comwww.gov.ukconstructionlawmadeeasy.com

Biological and Biochemical Research Implications of 3 Anilinoalanine Excluding Clinical Applications

Origins and Formation Mechanisms in Bioprocesses and Fermentation Systems

The emergence of 3-anilinoalanine is intrinsically linked to the industrial production of amino acids, particularly L-tryptophan. It is not a naturally occurring amino acid but rather an artifact of specific manufacturing conditions.

Contaminant Formation in L-Tryptophan Manufacturing Processes

This compound was first identified as a novel aniline-derived amino acid, designated UV-5, isolated from lots of L-tryptophan associated with the Eosinophilia-Myalgia Syndrome (EMS) outbreak in 1989. mdpi.comacs.orgnih.gov Spectroscopic analysis confirmed its structure as 3-anilino-L-alanine. mdpi.com The L-tryptophan was produced via fermentation, a common industrial method for manufacturing amino acids. mdpi.comnih.gov This process typically utilizes genetically modified strains of bacteria, such as Bacillus amyloliquefaciens, to convert simpler carbon sources into the desired amino acid. mdpi.com

The presence of this compound was specific to certain production batches, indicating that its formation was not an inevitable consequence of fermentation but rather a result of particular process parameters or the introduction of specific precursor chemicals. mdpi.com Low levels of PAA have also been detected in some feed-grade L-tryptophan, suggesting the formation pathway can occur under various manufacturing conditions.

Biochemical Pathways Involved in Adventitious Synthesis in Microbial Systems

The industrial biosynthesis of L-tryptophan in microorganisms like E. coli and corynebacteria involves a complex, multi-step pathway that culminates in the enzymatic condensation of indole (B1671886) and L-serine. rsc.org The formation of this compound is considered an "adventitious" or unintentional synthesis event occurring during this bioprocess.

While the precise enzymatic pathway for its formation within the microbial system is not definitively established, a chemically plausible mechanism has been proposed and demonstrated synthetically. This reaction involves the nucleophilic substitution of a leaving group on an alanine (B10760859) backbone by aniline (B41778). For instance, this compound has been synthesized in the lab by reacting β-chloro-L-alanine with aniline under heat. nih.gov It is hypothesized that during the L-tryptophan fermentation process, aniline, possibly present as a raw material impurity or breakdown product, could react with a metabolic intermediate of the host microorganism. An activated form of serine or a related three-carbon amino acid precursor within the fermentation broth could serve as the substrate for an unplanned reaction with aniline, leading to the formation of this compound. This reaction may occur spontaneously under the fermentation conditions or be catalyzed non-specifically by microbial enzymes.

Interactions with Biomolecules and Macromolecular Systems (In Vitro and Model Systems)

Research into the biochemical behavior of this compound has focused on its potential to interact with and modify biological macromolecules, which could underpin its biological activity.

Mechanisms of Protein Modification by Anilinoalanine and Related Compounds

A significant finding from in vitro studies is the bioactivation of this compound into a more reactive species capable of modifying proteins. It has been proposed that PAA itself may not be the ultimate reactive agent, but rather a metabolite formed in vivo. nih.gov One study suggested that PAA or a metabolite could potentially be incorporated into proteins, possibly taking the place of L-tryptophan or L-alanine residues. nih.gov

More recent and detailed mechanistic work has shown that PAA can be metabolized by human liver microsomes to generate highly reactive quinoneimine intermediates. mdpi.comnih.gov This bioactivation pathway involves an initial oxidation of the aniline ring, likely catalyzed by cytochrome P450 enzymes, to form a hydroxylated derivative, 3-(4′-hydroxyphenylamino)-2-aminopropanoic acid. acs.orgnih.gov This intermediate is unstable and can undergo further oxidation, either enzymatically or through autoxidation, to form a quinoneimine. nih.gov Quinoneimines are electrophilic molecules known to be highly reactive towards biological nucleophiles, such as the thiol group of cysteine or the amine group of lysine (B10760008) residues on proteins. nih.govrsc.org This covalent binding, or adduction, to proteins represents a key mechanism of protein modification, potentially altering their structure and function. nih.gov

Table 1: Proposed Mechanism of Protein Modification by this compound

| Step | Process | Reactant(s) | Key Intermediate/Product | Implication |

|---|---|---|---|---|

| 1 | Metabolic Activation | This compound, Cytochrome P450 Enzymes | 3-(4'-hydroxyphenylamino)-2-aminopropanoic acid | Initial hydroxylation of the aniline ring. acs.orgnih.gov |

| 2 | Oxidation | 3-(4'-hydroxyphenylamino)-2-aminopropanoic acid | Quinoneimine intermediate | Formation of a highly reactive electrophile. nih.gov |

| 3 | Covalent Adduction | Quinoneimine, Protein (e.g., Cysteine/Lysine residues) | Protein-PAA Adduct | Irreversible modification of protein structure and function. nih.gov |

Enzymatic Processing and Biotransformation Studies

The biotransformation of this compound is a critical aspect of its biochemical profile, dictating its metabolic fate and potential for bioactivation. Biotransformation refers to the enzyme-catalyzed conversion of chemical compounds. nih.gov

Studies using rat models demonstrated that orally administered PAA is absorbed and distributed to various organs, including the liver, kidneys, and brain, indicating it can cross the blood-brain barrier. nih.gov This distribution implies that it is available for metabolic processing by enzymes in these tissues.

The key enzymatic process identified is its metabolism by the cytochrome P450 (CYP450) superfamily of enzymes, which are central to the biotransformation of xenobiotics. nih.govthermofisher.com In vitro experiments with human liver microsomes confirmed that PAA is a substrate for these enzymes, leading to its conversion into the para-hydroxyanilino derivative as a primary metabolite. acs.org This hydroxylation is a classic "Phase I" detoxification reaction, which typically introduces a reactive group to facilitate further metabolism and excretion. thermofisher.com However, in the case of PAA, this enzymatic processing also serves as an activation step, leading to the formation of the reactive quinoneimine intermediate that can covalently modify proteins. nih.gov

Role as a Biochemical Probe or in Pathway Interrogation

Despite its unique chemical structure, featuring an aniline group attached to an amino acid backbone, there is currently no significant body of scientific literature describing the use of this compound as a biochemical probe or a tool for pathway interrogation. thermofisher.com Molecular probes are compounds used to study the properties of other molecules and systems, often through fluorescence or specific binding interactions. The research on this compound has remained focused on its role as a contaminant and its potential toxicological mechanisms rather than its development as an experimental tool.

Pharmacokinetic and Metabolic Research in Non-Human Model Systems

The study of this compound (PAA), a compound linked to Eosinophilia-Myalgia Syndrome (EMS), in non-human model systems has provided valuable insights into its pharmacokinetic profile and metabolic fate. Research in this area has been crucial for understanding the compound's behavior in a biological system, independent of its clinical implications.

Investigations into the distribution and elimination of this compound have been conducted in rat models, revealing details about its absorption, tissue penetration, and excretion.

Following a single oral administration of 100 mg/kg of this compound to Wistar rats, the compound was detected in the blood at a concentration of 4.22 µg/mL five hours post-administration. nih.gov Notably, the highest concentration of PAA was found in the brain, reaching 12.3 µg/g, which indicates that the compound can cross the blood-brain barrier. nih.gov The presence of only a small amount of PAA in the large intestine (0.76 µg) at the 5-hour mark suggests efficient absorption from the gastrointestinal tract. nih.gov

Urinary excretion of the parent compound appears to be a minor route of elimination. In the first 5 hours after administration, 21.7 µg of PAA was excreted in the urine, with a total of 84.6 µg excreted over a 24-hour period. nih.gov This low level of urinary and fecal excretion of the parent compound further supports the idea of gradual elimination. mdpi.com

Subsequent studies with Lewis rats, which received a single 5 mg/kg dose of PAA via gastric gavage, also demonstrated the compound's distribution to the blood, brain, kidney, and liver. mdpi.com The concentrations in these tissues peaked at 5 hours and then slowly declined, with detectable levels still present after 24 hours, confirming a slow elimination process. mdpi.commdpi.com

Table 1: Distribution of this compound in Rats 5 Hours After Oral Administration

| Tissue/Fluid | Concentration |

| Blood | 4.22 µg/mL nih.gov |

| Brain | 12.3 µg/g nih.gov |

| Large Intestine | 0.76 µg nih.gov |

Table 2: Urinary Excretion of this compound in Rats

| Time Period | Cumulative Excretion |

| 0-5 hours | 21.7 µg nih.gov |

| 5-24 hours | 84.6 µg nih.gov |

Research into the metabolism of this compound has identified several metabolites and proposed degradation pathways, primarily based on studies in rats and in vitro experiments with human liver microsomes.

The in vivo metabolism of this compound in rats has been shown to produce derivatives of 4-aminophenol (B1666318). dovepress.com More specifically, a study involving the administration of PAA to rats led to the identification of four distinct metabolites in the urine through gas chromatography-mass spectrometry. nih.gov These metabolites suggest that the degradation of PAA follows a pathway similar to that of the amino acid phenylalanine. nih.gov

The identified urinary metabolites in rats are:

N-(hydroxyphenyl)glycine nih.gov

N-phenylglycine nih.gov

3-(phenylamino)lactic acid nih.gov

3-(hydroxyphenylamino)-lactic acid nih.gov

In vitro studies using human liver microsomes (HLM) have further elucidated the initial steps of PAA bioactivation. These experiments demonstrated that PAA is metabolized to a quinoneimine intermediate, which is a reactive species. dovepress.com This intermediate is unstable and rapidly hydrolyzes to form 4-aminophenol and formylglycine. dovepress.com The formation of 4-aminophenol derivatives in rats in vivo aligns with these in vitro findings. dovepress.com The metabolic transformation in human liver microsomes involves hydroxylation at the para position of the aromatic ring. dovepress.com

Table 3: Identified Metabolites of this compound

| Metabolite | Biological Matrix (Species) |

| N-(hydroxyphenyl)glycine | Urine (Rat) nih.gov |

| N-phenylglycine | Urine (Rat) nih.gov |

| 3-(phenylamino)lactic acid | Urine (Rat) nih.gov |

| 3-(hydroxyphenylamino)-lactic acid | Urine (Rat) nih.gov |

| 4-aminophenol | In vitro (Human Liver Microsomes) dovepress.com |

| Quinoneimine intermediate | In vitro (Human Liver Microsomes) dovepress.com |

| Formylglycine | In vitro (Human Liver Microsomes) dovepress.com |

The proposed metabolic degradation of this compound is believed to proceed through pathways analogous to phenylalanine metabolism, involving hydroxylation and subsequent modifications of the amino acid structure. nih.gov

Structure Activity Relationship Sar Studies of 3 Anilinoalanine and Its Analogues Non Therapeutic/toxicological Focus

Influence of Anilino Substituents on Chemical Reactivity

The chemical reactivity of the 3-anilinoalanine molecule is significantly influenced by the nature and position of substituents on the anilino (phenyl) ring. These substituents can alter the electron density of the entire aniline (B41778) moiety, particularly the nitrogen atom, thereby affecting its nucleophilicity, basicity, and susceptibility to oxidation. The electronic effects of these substituents are a key focus of study. afit.eduacs.org

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3), increase the electron density on the aniline ring and the nitrogen atom through resonance and inductive effects. This enhancement of electron density makes the anilino nitrogen more basic and more nucleophilic. doubtnut.combibliotekanauki.pl Consequently, an EDG-substituted this compound analogue would be expected to react more readily with electrophiles. For instance, in reactions such as N-acylation or N-alkylation, the presence of an EDG would likely increase the reaction rate compared to the unsubstituted molecule. slideshare.net A study on the reaction of various substituted anilines with formic acid demonstrated that the reaction yield increased with the basicity of the amine, with the methoxy-substituted aniline showing the highest yield. bibliotekanauki.pl

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and halogens (-Cl, -F) decrease the electron density on the nitrogen atom. acs.orgdoubtnut.com This occurs because they pull electron density away from the ring and the amino group, making the nitrogen lone pair less available. As a result, EWG-substituted this compound analogues are less basic and less nucleophilic. doubtnut.com This reduced reactivity is evident in studies of nucleophilic aromatic substitution (SNAr) reactions, where anilines with electron-withdrawing groups react more slowly. worktribe.com Theoretical calculations also show that EWGs like nitro and cyano groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can impact the molecule's electronic properties and reactivity. acs.org

The position of the substituent (ortho, meta, or para) is also critical. The electronic effects of substituents are generally most pronounced at the para and ortho positions due to the direct involvement of resonance effects. doubtnut.com In addition to electronic effects, substituents at the ortho position can introduce steric hindrance, which can physically block the nitrogen atom from reacting, thereby reducing its reactivity regardless of the electronic effect. worktribe.com For example, studies on the reactions of substituted anilines have shown that alkyl groups at the 2-position can lead to significant reductions in reactivity. worktribe.com

| Substituent Type | Example Group | Position | Effect on Electron Density at Nitrogen | Predicted Impact on Chemical Reactivity (Nucleophilicity/Basicity) |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH3, -CH3 | Para, Ortho | Increases | Increases |

| Electron-Donating Group (EDG) | -OCH3, -CH3 | Meta | Slightly Increases (Inductive Only) | Slightly Increases |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -Cl | Para, Ortho | Decreases | Decreases |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -Cl | Meta | Decreases (Inductive Only) | Decreases |

| Steric Hindrance Group | -CH3, -C(CH3)3 | Ortho | Variable | Decreases (due to steric bulk) |

Stereochemical Influence on Biochemical Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biochemical interactions. researchgate.net Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereospecificity, meaning they selectively interact with only one enantiomer (mirror-image isomer) of a chiral molecule. doubtnut.com

This compound possesses a chiral center at the alpha-carbon of the alanine (B10760859) moiety, meaning it can exist as two enantiomers: L-3-anilinoalanine and D-3-anilinoalanine. Research has identified the naturally occurring form associated with Eosinophilia-Myalgia Syndrome (EMS) as L-3-anilinoalanine. afit.edu This specificity highlights that the spatial orientation of the functional groups (the carboxyl, the primary amine, and the anilino-methyl side chain) around the chiral carbon is crucial for its interaction with biological molecules.

The differential interaction of enantiomers is a well-established principle. doubtnut.com One enantiomer of a chiral compound may bind effectively to a specific biological receptor or enzyme active site, while its mirror image may not fit properly, leading to a lack of biological effect or a different interaction altogether. doubtnut.com This is because the binding sites of proteins are composed of chiral L-amino acids, creating a specific three-dimensional environment. For an interaction to occur, there must be a precise geometric and electronic match between the molecule and the binding site. doubtnut.com

While not directly studying this compound, research on synthetic glycopolymers demonstrates this principle clearly. Glycopolymers with identical chemical formulas but differing only in the stereochemistry of a single hydroxyl group on a pendant saccharide showed vastly different abilities to interact with and bind to the Aβ42 peptide. ontosight.ai This underscores how a subtle change in stereochemistry can dramatically alter intermolecular interactions and subsequent biological recognition. ontosight.ai Therefore, the L-configuration of this compound likely allows it to interact with specific biological targets in a way that the D-enantiomer cannot, which is a key factor in its biochemical profile.

| Property | L-3-Anilinoalanine | D-3-Anilinoalanine | Rationale for Difference |

|---|---|---|---|

| Chiral Configuration | L-configuration | D-configuration | Enantiomers are non-superimposable mirror images. |

| Interaction with Chiral Environments (e.g., Enzymes, Receptors) | Specific, observed interaction. afit.edu | Likely different or no interaction. doubtnut.com | Biological binding sites are chiral and stereospecific, requiring a precise 3D fit. doubtnut.comresearchgate.net |

| Observed Biological Association | Associated with EMS. afit.edu | Not reported to be associated. | The specific stereochemistry of the L-form dictates its biochemical interactions. afit.edu |

Comparative Studies with Related Aniline-Derived Amino Acids

Comparing this compound to structurally similar compounds provides valuable insights into how specific structural features contribute to chemical reactivity and biochemical interactions. Aniline-derived amino acids and related compounds form a class of molecules where small structural changes can lead to different properties.

A significant comparison is made between this compound, also known as 3-(phenylamino)alanine (PAA), and 3-phenylamino-1,2-propanediol (PAP). afit.eduacs.org The latter was a compound isolated from oil samples linked to the Toxic Oil Syndrome (TOS) in Spain. afit.eduacs.org The structural similarity is striking: both molecules contain an N-phenylamino group attached to a three-carbon chain. The primary difference is the functional group at the C1 and C2 positions—PAA has a carboxylic acid and an alpha-amino group (forming an amino acid), whereas PAP has two hydroxyl groups (forming a diol). This comparison is noteworthy because despite the different functional groups, both compounds containing the core anilino-propane structure were associated with similar epidemic syndromes, suggesting the N-phenylamino moiety may be a key structural feature for certain types of biological interactions. afit.edu

| Compound | Core Structure | Key Functional Groups | Significance of Comparison |

|---|---|---|---|

| This compound (PAA) | Anilino-propane | -COOH, -NH2 (alpha-amino acid) | Associated with EMS. The amino acid moiety makes it a structural analogue of natural amino acids like phenylalanine. afit.edu |

| 3-Phenylamino-1,2-propanediol (PAP) | Anilino-propane | -OH, -OH (diol) | Associated with TOS. Structural similarity to PAA suggests the anilino-propane skeleton is a key feature for its biological interactions. afit.eduacs.org |

| Aminosalicylic Acids | Anilino- (as part of the ring) | -COOH, -OH (on the ring) | Used as substrates in comparative reactivity studies, demonstrating how substituents on the aniline ring itself affect reactivity in catalyzed reactions. acs.org |

| N-Phenylglycine | Anilino-ethane | -COOH, (secondary amine) | A simpler aniline-derived amino acid, often used as a model compound in reactivity studies. |

Future Directions and Emerging Research Avenues

Advanced Computational Modeling for 3-Anilinoalanine Research

Computational chemistry offers powerful, non-invasive methods to predict the behavior of molecules, providing insights that can guide laboratory experiments. For this compound, computational modeling represents a significant frontier for elucidating its structure-activity relationships and potential biological targets.

Future research can employ a variety of modeling techniques to explore the physicochemical and toxicological properties of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the molecule's stable conformations, electronic properties, and reactivity hotspots. This information is foundational for understanding how it might interact with biological macromolecules. Molecular dynamics (MD) simulations can then model the behavior of this compound in a biological environment, such as its interaction with protein binding sites or cell membranes. These simulations can help predict the binding affinity and mechanism of action that may underlie its association with EMS.

Table 1: Potential Applications of Computational Modeling in this compound Research

| Modeling Technique | Research Objective | Potential Insights |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Predict molecular structure, electronic properties, and reactivity. | Identification of the most stable geometric isomers; calculation of electrostatic potential to predict interaction sites. |

| Molecular Dynamics (MD) Simulation | Simulate the interaction of this compound with biological targets (e.g., enzymes, receptors). | Elucidation of binding modes and affinities; understanding the conformational changes induced in target proteins. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with toxicological activity. | Prediction of the toxicity of related aniline (B41778) derivatives; identification of key structural features responsible for adverse effects. |

| Virtual Screening | Screen libraries of biological targets to identify potential binding partners. | Hypothesis generation for the molecular targets involved in this compound-induced pathology. |

By applying these computational tools, researchers can build predictive models of this compound's bioactivity, guiding further toxicological studies and risk assessment.

Green Chemistry Approaches for Sustainable this compound Synthesis and Remediation

Given that this compound is primarily known as an industrial contaminant, green chemistry principles are highly relevant for both its synthesis (for analytical and research standards) and its remediation. researchgate.net Future research in this area will focus on minimizing environmental impact and improving safety.

For synthesis, the goal is to develop routes that avoid hazardous reagents and solvents, reduce waste, and are energy-efficient. This could involve exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations under mild conditions, or employing catalytic reactions that proceed with high atom economy.

For remediation, green approaches could be developed to selectively remove or degrade this compound from industrial streams or contaminated products. This might include the use of bioremediation, employing microorganisms that can metabolize the compound, or advanced oxidation processes that use environmentally benign oxidants like ozone or hydrogen peroxide, potentially catalyzed by light (photocatalysis), to break it down into less harmful substances.

Table 2: Comparison of Hypothetical Synthesis Approaches for this compound

| Feature | Traditional Approach (Illustrative) | Green Chemistry Approach (Prospective) |

|---|---|---|

| Starting Materials | Potentially derived from petroleum-based feedstocks. | Use of bio-based starting materials. |

| Catalyst | Use of stoichiometric, often toxic, reagents. | High-turnover, recyclable catalysts (e.g., enzymatic or metallic). |

| Solvents | Use of volatile organic compounds (VOCs). | Water, supercritical CO₂, or ionic liquids. |

| Waste Generation | Multiple purification steps leading to significant waste. | High-yield, single-pot reactions to minimize waste streams. |

The development of these green methodologies aligns with a broader industry-wide push for sustainability and safety in chemical manufacturing. researchgate.net

Development of this compound-Based Research Tools in Chemical Biology

While viewed as a toxin, the unique structure of this compound can be leveraged to create sophisticated research tools for probing biological systems. By understanding how this molecule interacts with cellular machinery, it may be possible to design derivatives that serve as chemical probes.

A key avenue of research is the development of tagged versions of this compound. For example, attaching a fluorescent reporter group to the molecule would allow researchers to visualize its uptake, distribution, and localization within cells and tissues using advanced microscopy techniques. This could provide direct evidence of its cellular targets. Similarly, affixing a photo-crosslinking group could enable the permanent capture and subsequent identification of its binding partners (e.g., specific proteins or enzymes), offering definitive insights into its mechanism of action. These tools would be invaluable for studying the pathological processes associated with EMS. researchgate.netmdpi.comnih.gov

Table 3: Potential this compound-Based Chemical Biology Tools

| Tool Type | Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Real-time imaging of compound distribution in living cells; subcellular localization studies. |

| Affinity-Based Probe | Immobilization onto a solid support (e.g., beads) to create an affinity matrix. | "Pull-down" experiments to isolate and identify binding proteins from cell lysates. |

| Photo-Affinity Label | Incorporation of a photo-activatable crosslinking group (e.g., benzophenone, diazirine). | Covalent trapping and identification of direct molecular targets in situ or in vivo. |

These endeavors would transform this compound from a mere contaminant into a valuable instrument for fundamental biological discovery.

Interdisciplinary Research Integrating Chemical and Biological Disciplines

Resolving the complex biological questions surrounding this compound requires a deeply integrated, interdisciplinary approach. Future research must bridge the gap between synthetic chemistry, analytical chemistry, toxicology, immunology, and materials science to build a comprehensive understanding of its effects.

Collaborative projects could investigate the metabolic fate of this compound, tracing its transformation into other products within an organism and assessing the bioactivity of these metabolites. researchgate.net This requires synergy between synthetic chemists who can prepare metabolite standards and analytical toxicologists who can develop sensitive detection methods. researchgate.net Furthermore, immunologists and cell biologists could use well-characterized, pure this compound to study its precise effects on immune cell function, cytokine release, and tissue inflammation, moving beyond simple association to establish causation in models of EMS.

Another interdisciplinary frontier is the interface with materials science. Research could explore how this compound interacts with or is released from different material matrices, which could be relevant for understanding its presence in manufactured products. This integrated approach is essential for a holistic assessment of the risks posed by this compound and for preventing future public health issues related to chemical contaminants. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Anilinoalanine with high purity, and how can side reactions be minimized?

- Methodological Answer : this compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives to ensure regioselectivity. For example, coupling β-alanine derivatives with aniline precursors under mild acidic conditions (e.g., HATU/DIPEA in DMF) minimizes undesired byproducts. Post-synthesis, reverse-phase HPLC with a C18 column and 0.1% TFA/ACN gradient is critical for purification . To reduce side reactions (e.g., oxidation of the aniline group), inert atmospheres (N₂/Ar) and low-temperature conditions (0–4°C) are advised.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) identify backbone protons (e.g., α-CH at ~3.8 ppm) and aromatic protons (6.5–7.5 ppm for the anilino group). Integration ratios confirm stoichiometry .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ ~195.1 g/mol). Isotopic patterns distinguish impurities .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O stretch) confirm functional groups .

Q. How do solubility and stability of this compound vary across experimental conditions (pH, temperature)?

- Methodological Answer :

- Solubility : Highest in polar aprotic solvents (e.g., DMSO) or acidic aqueous buffers (pH 2–4). Solubility drops above pH 7 due to deprotonation of the carboxyl group .

- Stability : Degrades at >80°C or under prolonged UV exposure. Stabilize with antioxidants (e.g., 0.1% BHT) in storage buffers. Lyophilization in amber vials at -20°C extends shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies of this compound inform its role in drug design?

- Methodological Answer :

- SAR Design : Modify the anilino substituent (e.g., electron-withdrawing groups) and assess binding affinity via SPR or ITC. For example, nitro or halogen substitutions enhance interactions with hydrophobic enzyme pockets .

- In Silico Modeling : Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) predicts binding modes to targets like tyrosine kinases. Validate with mutagenesis studies .

Q. How should researchers address contradictions in analytical data (e.g., conflicting NMR shifts or LC-MS purity results)?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal techniques. For instance, if NMR suggests impurities but LC-MS does not, perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Controlled Replicates : Repeat syntheses under identical conditions to isolate batch-specific anomalies. Use statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What mechanistic insights can be gained from studying this compound’s interactions with biological systems?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹⁵N or ¹³C isotopes into the anilino group to track metabolic pathways via LC-MS/MS. Compare uptake in cell cultures (e.g., HEK293) under hypoxia vs. normoxia .

- Kinetic Assays : Use stopped-flow spectroscopy to measure reaction rates with enzymes like L-amino acid oxidases. Plot Michaelis-Menten curves to infer catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.